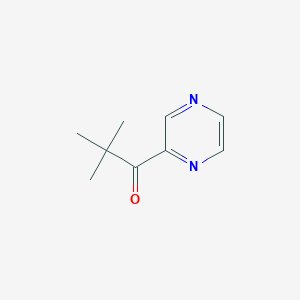

1-(2-Pyrazinyl)-2,2-dimethylpropanone

Description

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2,2-dimethyl-1-pyrazin-2-ylpropan-1-one |

InChI |

InChI=1S/C9H12N2O/c1-9(2,3)8(12)7-6-10-4-5-11-7/h4-6H,1-3H3 |

InChI Key |

FEHSMJDEXXANOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1=NC=CN=C1 |

Origin of Product |

United States |

The Significance of Pyrazine Containing Compounds in Modern Organic and Inorganic Chemistry

The pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental structural unit that imparts unique properties to molecules. nih.govgoogle.com This scaffold is a cornerstone in various domains of chemistry, from pharmaceuticals to materials science.

In organic and medicinal chemistry, the pyrazine nucleus is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. mdpi.com The nitrogen atoms in the ring can act as hydrogen bond acceptors, influencing how these molecules interact with biological targets like enzymes and receptors. nih.gov This has led to the development of numerous drugs incorporating the pyrazine moiety. Notable examples include Pyrazinamide, an essential medication for treating tuberculosis, and Bortezomib, a proteasome inhibitor used in cancer therapy. mdpi.comnih.gov The diverse pharmacological activities associated with pyrazine derivatives are extensive, encompassing antimicrobial, anti-inflammatory, anticancer, and antidepressant properties. nih.govnih.gov

In the realm of inorganic and coordination chemistry, pyrazines serve as excellent ligands for forming coordination complexes with metal ions. google.com The nitrogen atoms provide coordination sites, allowing pyrazine to bridge metal centers, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials are investigated for applications in catalysis, gas storage, and molecular electronics. The electronic properties of the pyrazine ring can be tuned through substitution, which in turn influences the properties of the resulting metal complexes.

Academic Context and Research Landscape of Substituted Propanone Derivatives

The propanone (acetone) framework, particularly when substituted, represents another class of fundamentally important structures in organic chemistry. As ketones, substituted propanones are characterized by a carbonyl group (C=O), which is a site of rich chemical reactivity. beilstein-journals.org This functional group serves as a handle for a vast number of chemical transformations, making these compounds crucial intermediates in organic synthesis.

The research landscape for substituted propanone derivatives is broad, with significant focus in medicinal and materials chemistry. The carbonyl group can participate in nucleophilic addition reactions, condensations (such as the Claisen-Schmidt condensation to form chalcones), and oxidations (like the Baeyer-Villiger oxidation), allowing for the construction of more elaborate molecular structures. chemsrc.com For instance, research into 1,3-diaryl propenone derivatives, which can be synthesized from substituted ketones, has revealed promising antimalarial activity. chemsrc.com

Furthermore, the substituents on the propanone backbone play a critical role in defining the molecule's function. Electron-withdrawing groups can activate the carbonyl carbon, making it more susceptible to nucleophilic attack. This principle is exploited in the design of enzyme inhibitors, where the ketone group may form covalent bonds with active site residues. The steric and electronic properties of the substituents guide the reactivity and selectivity of reactions, as well as the biological activity of the final products.

Overview of Key Research Areas Pertaining to the 1 2 Pyrazinyl 2,2 Dimethylpropanone Scaffold

Development of Efficient Synthetic Routes to the 1-(2-Pyrazinyl)-2,2-dimethylpropanone Core

The construction of the fundamental 1-(2-pyrazinyl)-2,2-dimethylpropanone structure involves the derivatization of the pyrazine ring and the subsequent attachment of the 2,2-dimethylpropanone side chain.

Classical organic chemistry provides foundational methods for modifying the pyrazine ring, often serving as preliminary steps to introduce handles for further functionalization. Pyrazine, being an electron-deficient heterocycle, undergoes specific types of reactions. Traditional synthetic routes often begin with the condensation of α-dicarbonyl compounds with diamines. nih.gov Various chemical transformations such as nitration, acetylation, esterification, bromination, and amidation can be performed on commercially available pyrazine starting materials to yield derivatives. imist.maimist.ma For instance, halogenation of the pyrazine ring, typically yielding chloropyrazines, is a crucial step as the halogen atom can then serve as a leaving group in subsequent nucleophilic substitution or cross-coupling reactions. rsc.org Similarly, the synthesis can start from amino- or amide-containing pyrazines, which can be modified through reactions like esterification or amidation to build complexity. imist.ma

These classical transformations, while fundamental, are often multi-step processes and may lack the efficiency and selectivity of more modern methods.

Transition metal-catalyzed cross-coupling reactions represent the state-of-the-art for forming C-C bonds between aromatic systems like pyrazine and acyl groups. rsc.orgutwente.nl These methods are highly valued for their efficiency, mild reaction conditions, and broad scope. For the synthesis of pyrazinyl ketones, the key transformation is an acylation reaction, linking the pyrazine nucleus to the carbonyl group of the ketone.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. nih.govlibretexts.org Its success is due to the mild reaction conditions, tolerance of various functional groups, and the low toxicity of the boron reagents. libretexts.orgresearchgate.net In the context of synthesizing 1-(2-pyrazinyl)-2,2-dimethylpropanone, this can be achieved by coupling a pyrazine-2-boronic acid or its ester derivative with pivaloyl chloride. Alternatively, a halopyrazine, such as 2-chloropyrazine, can be coupled with a suitable organoboron reagent. rsc.org The first examples of Suzuki coupling on halogenated pyrazines were reported using conventional palladium-phosphine catalysts, successfully coupling chloropyrazine with aryl boronic acids in good to excellent yields. rsc.org

Aromatic ketones are important synthetic intermediates, and acyl chlorides can be used as electrophiles in Suzuki couplings to produce them. mdpi.com The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the final product. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling on Pyrazine Derivatives

| Pyrazine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Chloropyrazine | Arylboronic acid | PdCl₂(dppb) | K₂CO₃ | Toluene/H₂O | 80-95 | rsc.org |

| 2,5-Dibromo-3,6-dimethylpyrazine | 2-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 76 | rsc.org |

| 5-O-Triflyl-3-benzyl-2-aminopyrazine | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Good | rsc.org |

| 2-Chloropyrazine | Various arylboronic acids | Pd(II) ONO pincer complexes | - | H₂O/Toluene | Superior | researchgate.net |

Other significant cross-coupling reactions have also been adapted for pyrazine functionalization, including the Kumada and Stille couplings.

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This was one of the first catalytic cross-coupling methods developed. organic-chemistry.org For pyrazine synthesis, this could involve reacting a pyrazinyl Grignard reagent (e.g., pyrazin-2-ylmagnesium bromide) with pivaloyl chloride. An alternative approach involves a nickel-catalyzed Kumada–Corriu cross-coupling between a halopyrazine (e.g., 2-chloropyrazine) and a suitable Grignard reagent. nih.gov An interesting example reported the use of nickel catalysis for the coupling of fluoropyrazine with phenylmagnesium chloride under mild conditions, achieving a high yield. rsc.org A primary limitation of the Kumada coupling is the high reactivity of Grignard reagents, which restricts the tolerance of certain functional groups like esters and ketones. rsc.org

Stille Coupling: The Stille coupling creates a C-C bond by reacting an organotin compound (stannane) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This method is highly versatile due to the air and moisture stability of organotin reagents and its excellent functional group compatibility. rsc.orgthermofisher.com The synthesis of pyrazinyl ketones via Stille coupling has been demonstrated by reacting a stannylated pyrazine, such as tributylstannylpyrazine, with an acyl chloride. rsc.org For example, the reaction with 4-methoxybenzoyl chloride yielded the desired ketone, although optimization was needed to suppress homocoupling byproducts. rsc.org The mechanism proceeds through a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The main drawback of this method is the toxicity associated with organotin compounds. organic-chemistry.org

Table 2: Comparison of Cross-Coupling Methods for Pyrazine-Ketone Synthesis

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Advantages | Disadvantages |

| Suzuki-Miyaura | Organoboron (Boronic acid/ester) | Halide, Triflate, Acyl Chloride | Palladium | Low toxicity, high functional group tolerance, commercially available reagents. libretexts.orgresearchgate.net | Base sensitivity in some substrates. libretexts.org |

| Kumada | Organomagnesium (Grignard reagent) | Halide, Acyl Chloride | Nickel or Palladium | High reactivity, uses readily prepared Grignard reagents. rsc.orgorganic-chemistry.org | Low tolerance for many functional groups (e.g., esters, ketones). rsc.org |

| Stille | Organotin (Stannane) | Halide, Triflate, Acyl Chloride | Palladium | Excellent functional group tolerance, stable reagents. rsc.orgthermofisher.com | High toxicity of tin compounds and byproducts. organic-chemistry.org |

Controlling the position of functionalization on the pyrazine ring is critical for synthesizing specific isomers of 1-(2-pyrazinyl)-2,2-dimethylpropanone derivatives. The inherent electronic properties of the pyrazine ring, with its electron-deficient nitrogen atoms, dictate its reactivity. Chemo- and regioselectivity can be achieved by carefully choosing reagents and reaction conditions. mdpi.com

A powerful strategy for regioselective functionalization is directed metalation. For instance, successive regio- and chemoselective metalations of chloropyrazines have been achieved using reagents like TMPMgCl·LiCl and TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide). nih.govnih.gov This approach allows for the introduction of electrophiles at specific positions on the pyrazine ring, furnishing highly functionalized pyrazines in high yields. nih.gov By controlling the order of metalation and electrophilic trapping, one can selectively build a complex substitution pattern on the pyrazine core before or after the introduction of the ketone side chain.

Application of Modern Cross-Coupling Methodologies for Pyrazine-Ketone Linkages

Green Chemistry Principles in the Synthesis of 1-(2-Pyrazinyl)-2,2-dimethylpropanone and Related Structures

Applying green chemistry principles to the synthesis of pyrazines is crucial for developing sustainable and environmentally benign manufacturing processes. Key areas of focus include the use of safer solvents, atom-economical reactions, and catalysts derived from renewable sources or earth-abundant metals.

Biocatalytic Approaches: As mentioned previously, enzymes and whole-cell systems can be used for specific transformations like asymmetric reduction. Furthermore, biocatalytic methods are being developed for the entire pyrazine synthesis. For example, L-threonine dehydrogenase can be used to generate aminoacetone in situ from L-threonine, a renewable amino acid. wikipedia.org This intermediate can then dimerize and react with other components under mild, aqueous conditions to form substituted pyrazines, completely avoiding harsh reagents and hazardous solvents. wikipedia.org

Atom-Economical Catalysis: Traditional condensation reactions often generate stoichiometric byproducts. Modern catalytic methods aim to maximize the incorporation of reactant atoms into the final product. Dehydrogenative coupling reactions, catalyzed by complexes of earth-abundant metals like manganese, represent a highly atom-economical route. nih.govnih.gov For instance, the self-coupling of β-amino alcohols can produce symmetrically substituted pyrazines, with only hydrogen gas and water as byproducts. nih.govnih.gov This avoids the use of pre-oxidized starting materials and external oxidants.

Use of Greener Solvents: Many classical organic reactions rely on volatile and often toxic organic solvents. A key goal of green chemistry is to replace these with more benign alternatives. Water is an ideal green solvent, and methods for pyrazine synthesis in aqueous media are being developed. The use of catalysts like (±)-Camphor-10-sulfonic acid can facilitate the condensation of 1,2-diamines with dicarbonyl compounds in water at room temperature, offering a simple workup and avoiding toxic solvents. nih.gov

The following table summarizes green chemistry approaches applicable to pyrazine synthesis.

| Green Chemistry Principle | Methodology | Example | Benefits |

| Use of Renewable Feedstocks | Biocatalysis | Synthesis from amino acids like L-threonine. wikipedia.org | Reduces reliance on petrochemicals. |

| Atom Economy | Dehydrogenative Coupling | Manganese-pincer complex catalyzed synthesis from amino alcohols. nih.govnih.gov | Minimizes waste by maximizing atom incorporation; only H₂ and H₂O as byproducts. nih.govnih.gov |

| Safer Solvents | Aqueous Synthesis | Condensation of diamines and dicarbonyls in water. nih.gov | Eliminates hazardous organic solvents, simplifies purification. |

| Catalysis | Biocatalysis/Earth-Abundant Metal Catalysis | Use of enzymes (e.g., ADH) or manganese catalysts. nih.govnih.gov | Replaces stoichiometric reagents, reduces energy consumption, avoids toxic heavy metals. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

While specific experimental spectra for 1-(2-Pyrazinyl)-2,2-dimethylpropanone are not widely published, the expected chemical shifts and multiplicities can be accurately predicted based on the known effects of its constituent functional groups.

The ¹H NMR spectrum is expected to show signals corresponding to two distinct proton environments: the tert-butyl group and the pyrazine ring. The nine protons of the tert-butyl group are chemically equivalent and would appear as a sharp singlet, typically in the upfield region around 1.4 ppm. The three protons on the pyrazine ring would appear in the downfield aromatic region (8.5 - 9.2 ppm) due to the deshielding effect of the aromatic ring currents and the electronegative nitrogen atoms. These three protons are chemically distinct and would exhibit spin-spin coupling, leading to a complex splitting pattern of doublets and double doublets (or triplets), characteristic of a substituted pyrazine ring.

The ¹³C NMR spectrum would reveal five distinct carbon signals. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group would appear in the aliphatic region. The carbonyl carbon would be significantly deshielded, appearing far downfield. The three distinct carbons of the pyrazine ring would resonate in the aromatic region.

Predicted ¹H NMR Data for 1-(2-Pyrazinyl)-2,2-dimethylpropanone

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ | ~ 1.4 | Singlet (s) | 9H |

| Pyrazine-H | ~ 8.6 - 8.8 | Multiplet (m) | 2H |

| Pyrazine-H | ~ 9.1 - 9.2 | Doublet (d) | 1H |

Predicted ¹³C NMR Data for 1-(2-Pyrazinyl)-2,2-dimethylpropanone

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₃ | ~ 28 |

| -C(CH₃)₃ | ~ 44 |

| Pyrazine-C | ~ 143 - 148 |

| Pyrazine-C (ipso) | ~ 150 |

| C=O | ~ 205 |

To unambiguously assign the predicted signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. It would show connectivity between the three adjacent protons on the pyrazine ring, allowing for their specific assignment. No cross-peaks would be observed for the tert-butyl protons, confirming they are isolated from other proton networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the pyrazine proton signals to their corresponding carbon signals in the ¹³C spectrum.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides essential information about a molecule's mass and, by extension, its elemental composition and structural features through fragmentation analysis.

High-resolution mass spectrometry is used to determine the exact mass of a molecule with high precision. The calculated exact mass for the molecular formula of 1-(2-Pyrazinyl)-2,2-dimethylpropanone, C₉H₁₂N₂O, is 164.094963 Da. nih.gov An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) consistent with this value would unequivocally confirm the elemental composition of the compound.

In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. Analyzing these fragments provides clues to the original structure. The electron ionization (EI) mass spectrum of this compound is dominated by two major fragment ions. nih.gov

The most prominent fragmentation pathway is an alpha-cleavage, a common process for ketones. This involves the breaking of the bond between the carbonyl group and the tert-butyl group. This cleavage results in two primary fragments:

The tert-butyl cation ([C(CH₃)₃]⁺): This fragment has an m/z of 57. Due to the high stability of the tertiary carbocation, this is typically the base peak in the spectrum. docbrown.info

The pyrazinoyl cation ([C₅H₃N₂O]⁺): The remaining portion of the molecule would form a cation with an m/z of 107.

Another significant peak is observed at m/z 80, which corresponds to the pyrazine radical cation ([C₄H₄N₂]⁺·). nih.gov This suggests a secondary fragmentation pathway or rearrangement. Tandem MS (MS/MS) experiments, where a specific ion (like the molecular ion at m/z 164) is isolated and further fragmented, would be used to confirm these pathways and map the relationships between parent and daughter ions, providing definitive structural evidence.

Key Mass Spectrometry Fragments for 1-(2-Pyrazinyl)-2,2-dimethylpropanone

| m/z | Proposed Fragment Ion | Proposed Structure | Notes |

|---|---|---|---|

| 164 | [C₉H₁₂N₂O]⁺· | Molecular Ion (M⁺·) | Represents the intact molecule. |

| 107 | [C₅H₃N₂O]⁺ | Pyrazinoyl cation | Result of losing a tert-butyl radical. |

| 80 | [C₄H₄N₂]⁺· | Pyrazine radical cation | Represents the pyrazine ring. |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation | Often the base peak due to high stability. docbrown.info |

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for functional group identification.

The FTIR and Raman spectra of 1-(2-Pyrazinyl)-2,2-dimethylpropanone would be characterized by several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl stretch is expected. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. orgchemboulder.comlibretexts.org The proximity of the electron-withdrawing pyrazine ring may shift this frequency slightly.

C-H Stretches: Two regions for C-H stretching would be visible. Aliphatic C-H stretches from the tert-butyl group would appear just below 3000 cm⁻¹. Aromatic C-H stretches from the pyrazine ring would be found at slightly higher wavenumbers, typically above 3000 cm⁻¹. researchgate.netniscpr.res.in

Pyrazine Ring Vibrations: The pyrazine ring would exhibit characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. core.ac.uk C-H bending vibrations (both in-plane and out-of-plane) would also be present at lower frequencies.

Raman spectroscopy would provide complementary information. While the polar C=O bond gives a strong signal in FTIR, the more symmetric vibrations of the pyrazine ring may be more prominent in the Raman spectrum.

Predicted Vibrational Frequencies for 1-(2-Pyrazinyl)-2,2-dimethylpropanone

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FTIR) |

|---|---|---|

| Aromatic C-H Stretch (Pyrazine) | 3010 - 3100 | Medium |

| Aliphatic C-H Stretch (tert-Butyl) | 2850 - 2980 | Strong |

| C=O Stretch (Ketone) | 1710 - 1720 | Strong, Sharp |

| C=N / C=C Ring Stretches (Pyrazine) | 1400 - 1600 | Medium - Strong |

| C-H Bends (tert-Butyl) | 1365 - 1390 | Medium |

Theoretical and Computational Investigations of 1 2 Pyrazinyl 2,2 Dimethylpropanone

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

No published studies were found that performed DFT calculations on 1-(2-Pyrazinyl)-2,2-dimethylpropanone. This prevents a discussion of its specific electronic structure and reactivity based on this method.

Geometry Optimization and Conformational Analysis

Specific optimized geometric parameters (bond lengths, bond angles, dihedral angles) and conformational analysis for 1-(2-Pyrazinyl)-2,2-dimethylpropanone are not available in the searched literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Prediction

Calculated energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for 1-(2-Pyrazinyl)-2,2-dimethylpropanone have not been reported. Thus, a specific prediction of its chemical reactivity based on FMO theory cannot be made.

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis

There are no available ESP maps or detailed charge distribution analyses (such as Mulliken or Natural Bond Orbital charges) for 1-(2-Pyrazinyl)-2,2-dimethylpropanone.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

No molecular dynamics simulation studies have been published for 1-(2-Pyrazinyl)-2,2-dimethylpropanone. Therefore, its conformational behavior in different environments and the specific effects of solvation cannot be described.

Analysis of Non-Covalent Interactions (NCI) and Binding Energies (e.g., Hydrogen Bonds, π-Stacking, Agostic Interactions)

A specific analysis of the non-covalent interactions within the molecular structure of 1-(2-Pyrazinyl)-2,2-dimethylpropanone or its binding energies with other molecules has not been documented.

Computational Spectroscopic Simulations (e.g., Time-Dependent DFT (TD-DFT) for Electronic Transitions, Vibrational Frequency Calculations)

There are no published TD-DFT calculations to simulate the electronic (UV-Vis) spectrum or vibrational frequency calculations to simulate the infrared (IR) or Raman spectra for 1-(2-Pyrazinyl)-2,2-dimethylpropanone.

Structure-Reactivity Relationship (SRR) Studies through Computational Modeling

Computational modeling serves as a powerful tool to elucidate the intricate relationship between the molecular structure of 1-(2-Pyrazinyl)-2,2-dimethylpropanone and its chemical reactivity. Through the application of quantum chemical methods, such as Density Functional Theory (DFT), a detailed understanding of the electronic properties and their influence on the molecule's behavior can be achieved. These theoretical investigations provide insights into the molecule's stability, reactivity hotspots, and the nature of its frontier molecular orbitals.

Computational studies on related pyrazine (B50134) derivatives have shown that the nitrogen atoms in the pyrazine ring are the most electronegative centers, leading to a polarized electron density distribution. nih.gov This is also expected to be the case for 1-(2-Pyrazinyl)-2,2-dimethylpropanone. The carbonyl carbon, bonded to the pyrazine ring, is rendered electrophilic due to the electron-withdrawing nature of both the adjacent oxygen atom and the pyrazine ring. Aldehydes and ketones are known for the electrophilicity of their carbonyl carbon, which is a primary site for nucleophilic attack. libretexts.org

Molecular orbital theory provides a deeper understanding of chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net For pyrazine itself, the HOMO and LUMO are π-type orbitals. researchgate.net It is anticipated that for 1-(2-Pyrazinyl)-2,2-dimethylpropanone, the HOMO would be located primarily on the pyrazine ring, while the LUMO would be centered on the carbonyl group and the pyrazine ring, making these regions susceptible to nucleophilic and electrophilic attack, respectively.

DFT calculations on similar pyrazine and pyrazole (B372694) derivatives have been employed to determine various reactivity descriptors. iiste.orgnih.gov These descriptors, including electronegativity, chemical hardness, and global electrophilicity index, provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index indicates a greater susceptibility to nucleophilic attack.

The structural parameters, such as bond lengths and angles, also play a role in the reactivity of 1-(2-Pyrazinyl)-2,2-dimethylpropanone. Computational studies on pyrazinecarbaldehyde have provided insights into the bond lengths within the pyrazine ring and its substituent. nih.gov The bond lengths in the pyrazine ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system. The C=O bond of the ketone group will have a typical double bond character.

Table 1: Calculated Structural and Electronic Properties of Pyrazine and Related Derivatives (Illustrative Data)

| Parameter | Pyrazine iiste.org | Pyrazinecarbaldehyde nih.gov |

| HOMO Energy (eV) | -7.12 | Not Available |

| LUMO Energy (eV) | -0.87 | Not Available |

| HOMO-LUMO Gap (eV) | 6.25 | Not Available |

| Dipole Moment (Debye) | 0.00 | Not Available |

| N-N Bond Length (Å) | Not Applicable | 1.413 |

| Imine Bond Length (Å) | Not Applicable | Not Available |

Note: The data in this table is for pyrazine and pyrazinecarbaldehyde and is intended to be illustrative of the types of parameters obtained from computational studies. Specific values for 1-(2-Pyrazinyl)-2,2-dimethylpropanone would require dedicated calculations.

The steric hindrance introduced by the bulky tert-butyl group (2,2-dimethylpropanone) is another critical factor influencing reactivity. This group can shield the carbonyl carbon from nucleophilic attack, thereby reducing its reaction rate compared to less hindered ketones. libretexts.org

Chemical Reactivity and Mechanistic Studies of 1 2 Pyrazinyl 2,2 Dimethylpropanone

Investigation of Reaction Pathways and Identification of Key Intermediates

The synthesis and reactions of 1-(2-Pyrazinyl)-2,2-dimethylpropanone and related acylpyrazines often proceed through discrete, sometimes isolable, intermediates. A common synthetic route involves the condensation of α-amino ketones, which dimerize to form a dihydropyrazine intermediate. youtube.comresearchgate.net This intermediate is then oxidized to yield the aromatic pyrazine (B50134) ring. youtube.comyoutube.com For instance, the general formation of pyrazine derivatives can follow a pathway where two α-aminocarbonyl compounds react to form a dihydropyrazine, which is subsequently aromatized through oxidation. researchgate.net

In reactions involving the carbonyl group, tetrahedral intermediates are key. For example, in condensation reactions with amines or hydrazines, a hemiaminal intermediate is formed first. nih.gov A study on the reaction of pyrazine-2-carbaldehyde with hydrazine, a closely related structure, successfully identified and isolated a stable hemiaminal intermediate, providing direct evidence for this reaction pathway. nih.gov Subsequent dehydration then leads to the final imine or azine product.

Mechanistic studies involving cycloaddition reactions have also been proposed. In certain iodine-catalyzed, three-component reactions, an initially formed imine ion is activated by iodine, allowing for the nucleophilic addition of an isocyanide. This leads to an iminium ion intermediate which then undergoes a [4+1] cycloaddition to form a cyclized product. nih.gov While this example involves 2-aminopyrazine, it highlights the plausible formation of complex intermediates during the functionalization of the pyrazine scaffold.

Reactivity of the Pyrazine Ring System in 1-(2-Pyrazinyl)-2,2-dimethylpropanone

The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. slideshare.net This electronic characteristic makes it generally resistant to electrophilic attack but susceptible to nucleophilic and radical substitutions. thieme-connect.deimperial.ac.uk The pKa of pyrazine is approximately 0.6, indicating it is a very weak base. slideshare.net

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the two nitrogen atoms, compounded by the deactivating effect of the pivaloyl group, makes the pyrazine ring in 1-(2-Pyrazinyl)-2,2-dimethylpropanone highly deactivated towards electrophilic aromatic substitution. thieme-connect.de Direct reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylations are generally not feasible under standard conditions. thieme-connect.de Electrophilic attack, if forced, would require harsh conditions or the presence of strong activating groups on the ring, which are absent in this compound.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient character of the ring facilitates nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. thieme-connect.dersc.org While the parent compound does not have a leaving group, derivatives such as chloropyrazines readily undergo substitution reactions. rsc.orgnih.gov The reactivity of halopyrazines is often greater than that of corresponding halopyridines. thieme-connect.de These reactions proceed via a Meisenheimer-like intermediate, where the nucleophile adds to the ring before the leaving group is expelled.

A variety of nucleophiles can displace halides from the pyrazine ring, as shown in the table below, which summarizes typical reactions on chloropyrazine derivatives.

| Nucleophile | Reagent Example | Product Type | Reference |

| Alkoxide | Sodium Methoxide | Alkoxypyrazine | rsc.org |

| Amine | Ammonia | Aminopyrazine | youtube.com |

| Thiolate | Sodium Benzyl Sulphide | (Benzylthio)pyrazine | rsc.org |

| Cyanide | - | Cyanopyrazine | nih.gov |

| Aryl/Alkenyl | Organopalladium reagents | Aryl/Alkenyl-pyrazine | nih.gov |

This table illustrates the general reactivity of the pyrazine ring scaffold towards nucleophiles when a suitable leaving group is present.

Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can yield the corresponding pyrazine N-oxide or N,N'-dioxide. youtube.com These N-oxides are important synthetic intermediates as they can activate the pyrazine ring for further transformations.

Reduction: The pyrazine ring can undergo reduction under various conditions. Catalytic hydrogenation or reduction with dissolving metals can lead to tetrahydropyrazines or fully saturated piperazines. cdnsciencepub.com Electrochemical reduction of pyrazines in alkaline conditions has been shown to produce highly oxidizable 1,4-dihydropyrazine intermediates. cdnsciencepub.com These intermediates are typically not isolated but isomerize in solution to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com The specific product often depends on the reaction conditions and the substitution pattern of the pyrazine ring.

| Reagent/Method | Product | Intermediate | Reference |

| Electrochemical Reduction | 1,2- or 1,6-Dihydropyrazine | 1,4-Dihydropyrazine | cdnsciencepub.com |

| Catalytic Hydrogenation | Piperazine | - | cdnsciencepub.com |

| Peroxy Acid (e.g., m-CPBA) | Pyrazine N-oxide | - | youtube.com |

This table summarizes common oxidation and reduction reactions of the pyrazine ring.

Reactivity of the Ketone Moiety and alpha-Hydrogens

The propanone fragment of 1-(2-Pyrazinyl)-2,2-dimethylpropanone consists of a carbonyl group attached to a tert-butyl group. A critical structural feature is the complete absence of α-hydrogens, as the α-carbon is a quaternary carbon. This profoundly influences its reactivity, precluding many common ketone reactions.

Typical enolization or enolate formation requires the presence of at least one hydrogen atom on the α-carbon. libretexts.org Since 1-(2-Pyrazinyl)-2,2-dimethylpropanone lacks α-hydrogens, it cannot form an enol or enolate ion through the standard acid- or base-catalyzed deprotonation mechanisms.

This inability to enolize has significant consequences:

No Racemization: For chiral ketones, the absence of enolization prevents racemization at the α-position. nih.gov

Inability to Undergo α-Substitution: Reactions that proceed via an enolate intermediate, such as α-halogenation, α-alkylation, and α-arylation, are not possible through the standard pathway. organic-chemistry.org

However, enolate equivalents can be generated through alternative methods. For instance, ketones can be converted into silyl enol ethers, which serve as synthetic equivalents of enolates and can undergo reactions like α-arylation. nih.govacs.org This indirect approach bypasses the need for α-hydrogen deprotonation.

The lack of α-hydrogens prevents this compound from participating in classic condensation reactions that require an enolate nucleophile, such as the aldol and Claisen condensations. wikipedia.orglibretexts.org However, the electrophilic carbonyl carbon remains a reactive site for other types of condensation and cyclization reactions.

The carbonyl group can react with various nucleophiles in condensation reactions where a small molecule, typically water, is eliminated. wikipedia.org For example, it can condense with primary amines to form imines (Schiff bases) or with hydrazine derivatives to form hydrazones. nih.gov These reactions are fundamental in the synthesis of more complex heterocyclic systems.

Furthermore, the ketone can participate in multi-component reactions to build complex molecular scaffolds. For instance, a ketone can react with an aminopyrazine and an isocyanide in a cyclization cascade to form fused heterocyclic systems like imidazo[1,2-a]pyrazines. nih.gov In these reactions, the ketone acts as an electrophile, reacting with the amine to form an intermediate that subsequently undergoes cyclization. nih.gov

An example of a relevant condensation reaction is the Knoevenagel condensation, where an aldehyde or ketone reacts with a compound containing an active methylene group. While 1-(2-Pyrazinyl)-2,2-dimethylpropanone cannot provide the active methylene component, it can act as the electrophilic carbonyl partner. jst.go.jp

Heterocyclic Annulation Reactions Leading to Novel Fused Systems

The unique structural arrangement of 1-(2-Pyrazinyl)-2,2-dimethylpropanone, featuring a ketone functionality directly attached to a pyrazine ring, presents a valuable scaffold for the synthesis of novel fused heterocyclic systems. The pyrazine nitrogen atoms and the carbonyl group can participate in cyclization reactions with appropriate reagents to construct bicyclic and polycyclic frameworks, which are of significant interest in medicinal chemistry and materials science.

One notable example of such a transformation is the acid- or base-catalyzed cyclization of 2-pyrazinyl ketone arylhydrazones to yield pyrazolo[3,4-b]pyrazines. nih.gov This reaction proceeds through the formation of an arylhydrazone intermediate from the parent ketone, which then undergoes an intramolecular electrophilic cyclization onto the pyrazine ring, followed by aromatization to afford the fused pyrazole (B372694) system. The reaction conditions can be tuned to favor either a pericyclic or pseudopericyclic pathway. nih.gov While specific studies on the 2,2-dimethylpropanone derivative are not extensively documented, the general reactivity of 2-acylpyrazines in this context is well-established. The bulky tert-butyl group in 1-(2-Pyrazinyl)-2,2-dimethylpropanone may influence the reaction kinetics and yields due to steric hindrance, but the fundamental reaction pathway is expected to be similar.

The following table illustrates the typical yields of pyrazolo[3,4-b]pyrazines from the cyclization of various 2-pyrazinyl ketone arylhydrazones, demonstrating the feasibility of this annulation strategy.

| Reactant (2-Pyrazinyl Ketone Derivative) | Arylhydrazone Substituent | Product (Pyrazolo[3,4-b]pyrazine Derivative) | Yield (%) |

| 1-(2-Pyrazinyl)ethanone | Phenyl | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine | Good |

| 1-(2-Pyrazinyl)propan-1-one | 4-Nitrophenyl | 3-Ethyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-b]pyrazine | Acceptable |

| Phenyl(2-pyrazinyl)methanone | 2,4-Dinitrophenyl | 1-(2,4-Dinitrophenyl)-3-phenyl-1H-pyrazolo[3,4-b]pyrazine | Good |

Furthermore, the pyrazine moiety can be a precursor to other fused systems, such as nih.govnih.govacs.orgtriazolo[1,5-a]pyrazines. nih.gov Although the direct conversion of 1-(2-Pyrazinyl)-2,2-dimethylpropanone to this specific scaffold has not been detailed, related pyrazine derivatives can undergo cyclization with appropriate reagents to form this isomeric fused system, which has been explored for its potential as adenosine A2A receptor antagonists. nih.gov

Radical Chemistry and Advanced Redox Behavior Studies

The presence of both a pyrazine ring and a ketone carbonyl group in 1-(2-Pyrazinyl)-2,2-dimethylpropanone suggests a rich and complex radical chemistry and redox behavior. Both functional groups can participate in single-electron transfer processes, leading to the formation of radical intermediates that can undergo various subsequent reactions.

Photochemical Reactivity:

Acylpyrazines are known to exhibit interesting photochemical properties. acs.orgacs.org Upon absorption of UV light, the ketone moiety can be excited to a triplet n,π* state. This excited state can then undergo characteristic photochemical reactions of ketones, such as hydrogen abstraction from a suitable donor molecule. acs.org In the case of 1-(2-Pyrazinyl)-2,2-dimethylpropanone, the bulky tert-butyl group lacks abstractable γ-hydrogens, which would typically lead to a Norrish Type II reaction. Therefore, intermolecular hydrogen abstraction or other photochemical pathways would be more likely. The pyrazine ring itself can also influence the photochemistry, potentially participating in energy transfer processes or subsequent radical reactions.

Redox Behavior:

The electrochemical properties of pyrazine and ketone moieties have been studied independently. The pyrazine ring is known to undergo a two-electron reduction to form the corresponding 1,4-dihydropyrazine. The reduction potential is influenced by the nature and number of substituents on the ring. Electron-withdrawing groups, such as the pivaloyl group in this case, are expected to facilitate the reduction by lowering the electron density of the ring.

The ketone group can be reduced to a secondary alcohol or undergo a one-electron reduction to form a ketyl radical anion. These ketyl radicals are key intermediates in various radical coupling reactions. nih.gov The formation of N-heterocyclic carbene (NHC)-derived ketyl radicals has been a subject of recent research, providing efficient routes to multifunctionalized ketones. acs.orgacs.orgresearchgate.net

| Functional Group | Redox Process | Typical Potential Range (vs. SCE) |

| Pyrazine | Two-electron reduction | -0.5 to -1.5 V |

| Ketone (Aryl) | One-electron reduction to ketyl radical | -1.5 to -2.5 V |

The interplay between the pyrazine and ketone functionalities in 1-(2-Pyrazinyl)-2,2-dimethylpropanone could lead to complex redox pathways, potentially involving intramolecular electron transfer between the two moieties upon reduction or oxidation. Further experimental studies, such as cyclic voltammetry, would be necessary to fully elucidate the redox behavior of this specific compound.

Coordination Chemistry and Metal Complexes of 1 2 Pyrazinyl 2,2 Dimethylpropanone

Ligand Design Principles Based on the 1-(2-Pyrazinyl)-2,2-dimethylpropanone Scaffold

The molecular architecture of 1-(2-Pyrazinyl)-2,2-dimethylpropanone offers distinct features for ligand design in coordination chemistry. The scaffold is built upon a pyrazine (B50134) ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This arrangement is crucial, as the nitrogen atoms possess lone pairs of electrons, making them excellent Lewis base sites for coordinating to metal ions.

Key design principles derived from this scaffold include:

Bridging Capability: The two symmetrically placed nitrogen atoms allow the pyrazine moiety to act as a bridging ligand, connecting two or more metal centers. This is a fundamental principle in the construction of polynuclear complexes and extended structures like coordination polymers and MOFs. rsc.orgresearchgate.net

Chelation: The ligand features a pivaloyl group (-C(O)C(CH₃)₃) attached to the pyrazine ring at the 2-position. The nitrogen atom at the 1-position of the pyrazine ring and the oxygen atom of the adjacent ketone group can potentially coordinate simultaneously to the same metal center. This forms a stable five-membered chelate ring, a common and favorable motif in coordination chemistry. This N,O-chelation can lead to the formation of stable mononuclear complexes. mdpi.comresearchgate.net

Electronic Tuning: The pyrazine ring is known to be electron-withdrawing. The combination of the pyrazine ring and the ketone group can influence the electron density on the coordinating atoms. This electronic nature is critical as it affects the strength of the metal-ligand bond and modulates the photophysical and electrochemical properties of the resulting metal complexes, such as the energy of metal-to-ligand charge transfer (MLCT) transitions. nih.gov

The pyrazine scaffold's unique combination of heteroatoms for polar interactions and an aromatic moiety for nonpolar interactions makes it a versatile component in creating functional molecular materials. nih.gov

Synthesis and Advanced Characterization of Metal Complexes

The synthesis of metal complexes involving pyrazine-based ligands like 1-(2-Pyrazinyl)-2,2-dimethylpropanone typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govresearchgate.net The choice of solvent, temperature, and the metal-to-ligand ratio can direct the reaction towards the formation of either discrete molecules (mononuclear or polynuclear complexes) or extended networks (coordination polymers and MOFs). nih.gov

Advanced characterization techniques are essential to elucidate the structure and properties of these complexes. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and coordination geometries. Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy can confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N (pyrazine) and C=O (ketone) groups. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the ligand's environment in solution, with coordination to a metal ion typically causing shifts in the proton signals of the pyrazine ring. nih.gov

The 1-(2-Pyrazinyl)-2,2-dimethylpropanone ligand can form mononuclear complexes by chelating to a single metal ion through one pyrazine nitrogen and the ketone oxygen. In such complexes, the remaining non-coordinating nitrogen atom of the pyrazine ring can then bind to another metal center, acting as a bridge to form binuclear or other polynuclear structures.

For instance, in related pyrazine amide systems, ligands have been shown to act in a bidentate manner, coordinating through a pyrazine nitrogen and an amide oxygen or nitrogen. researchgate.net The formation of polynuclear structures is a hallmark of pyrazine chemistry. The pyrazine ring acts as a classic bridging ligand, linking metal centers to create discrete clusters or one-dimensional chains. The specific structure obtained depends on the metal ion's preferred coordination number and geometry, as well as the presence of other ancillary ligands or counter-ions. bendola.commdpi.com

Metal-Organic Frameworks (MOFs) and coordination polymers are extended crystalline structures built from metal ions or clusters connected by organic linkers. The bifunctional nature of the pyrazine ring makes it an ideal component for such linkers. rsc.orgrsc.org While 1-(2-Pyrazinyl)-2,2-dimethylpropanone itself might primarily form 1D chains due to having only one available bridging direction after chelation, other pyrazine derivatives with multiple coordinating groups are widely used to build 2D and 3D frameworks. researchgate.netbendola.com

Detailed Structural Analysis of Coordination Geometries and Intermolecular Interactions in Metal Complexes

The coordination geometry around a metal center in complexes with pyrazine-derived ligands is highly variable and influenced by the metal's identity, oxidation state, and the steric and electronic properties of the ligands. Common geometries observed for transition metals include octahedral, square-pyramidal, and tetrahedral. bendola.commdpi.com

In a typical polynuclear copper(II) complex with pyrazine as a bridging ligand, the metal center can adopt a square-pyramidal geometry, being bonded to four nitrogen atoms from different pyrazine ligands in the equatorial plane and an anion or solvent molecule in the axial position. bendola.com The Cu-N bond distances in such complexes are typically in the range of 2.0 to 2.1 Å. bendola.commdpi.com

Beyond the primary coordination sphere, intermolecular interactions play a crucial role in dictating the final crystal packing. These non-covalent forces include:

Hydrogen Bonding: If co-ligands like water or functional groups like amides are present, hydrogen bonds (e.g., O-H···N, N-H···Cl) are frequently observed, linking complex units into higher-dimensional supramolecular networks. mdpi.com

π-π Stacking: The aromatic pyrazine rings can stack on top of each other, with typical distances of 3.5-4.0 Å. These interactions contribute significantly to the stability of the crystal lattice.

Anion-π Interactions: The electron-deficient nature of the coordinated pyrazine ring makes it a "π-acid," allowing it to interact favorably with anions. This has been observed in structures where anions like perchlorate are situated near the face of the pyrazine ring. bendola.com

These varied interactions are fundamental to the crystal engineering of metal-pyrazine complexes, influencing their physical properties and solid-state architecture. nih.gov

Table 1: Selected Bond Distances in a Representative Copper(II)-Pyrazine Coordination Polymer Data from a [CuCl(pyz)₂]n(ClO₄)n complex, illustrating typical coordination parameters. bendola.com

| Bond | Length (Å) |

| Cu–N(pyrazine) | 2.056(2) |

| Cu–Cl(axial) | 2.547(2) |

| O(perchlorate)···pyz(centroid) | 3.146 |

Electronic Structure and Bonding Analysis in Metal Complexes via Theoretical and Experimental Methods

The electronic structure and nature of bonding in metal-pyrazine complexes are key to understanding their properties, including color, magnetism, and reactivity. These aspects are investigated using a combination of experimental techniques and theoretical calculations.

Visible spectroscopy often reveals broad absorption bands corresponding to metal-to-ligand charge transfer (MLCT) transitions. nih.gov In these transitions, an electron is excited from a metal-centered d-orbital to a ligand-centered π* orbital. For pyrazine complexes, these transitions are typically in the visible region of the spectrum. nih.gov

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure. bendola.com DFT calculations can:

Optimize Geometries: Predict the stable structure of a complex, which can be compared with experimental X-ray diffraction data. bendola.com

Analyze Molecular Orbitals: Determine the composition of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In many pyrazine complexes, the HOMO is predominantly metal-based, while the LUMO is located on the pyrazine ligand's π-system, confirming the MLCT nature of electronic transitions.

Calculate Natural Population Analysis (NPA): This analysis reveals the charge distribution within the complex. Coordination to a metal ion typically induces a polarization of the pyrazine π-system, increasing its π-acidity. For example, in a Cu(II)-pyrazine complex, the charge on the coordinated nitrogen atoms becomes more negative than on the uncoordinated ones, indicating electron donation from the ligand to the metal. bendola.com

Photophysical Properties of Metal-Pyrazine Complexes (e.g., Luminescence)

Many metal complexes containing pyrazine and other diimine ligands exhibit interesting photophysical properties, particularly luminescence (phosphorescence). researchgate.net This emission typically originates from the decay of an electron from a triplet excited state (e.g., ³MLCT) back to the ground state. researchgate.netacs.org The properties of this luminescence, such as its color (wavelength), lifetime, and quantum yield, are highly tunable.

The key factors influencing the photophysical properties include:

The Metal Ion: Heavy metal ions like Ru(II), Ir(III), and Pt(II) are known to promote the formation of triplet excited states due to strong spin-orbit coupling, often leading to efficient phosphorescence. nih.govnih.govtum.de

The Ligand Environment: The energy of the ³MLCT state, and thus the emission color, is sensitive to the electronic properties of the ligands. Electron-withdrawing substituents on the pyrazine ring can lower the energy of the LUMO, leading to a red-shift (longer wavelength) in the emission. researchgate.net

Solid-State Interactions: In the solid state, intermolecular interactions like π-π stacking or metal-metal interactions can create new, lower-energy excited states, leading to significant changes in the emission properties compared to the complex in solution. researchgate.net

For example, silver(I) coordination polymers with pyrazine ligands are strongly luminescent in the solid state at room temperature, with the emission originating from a triplet charge-transfer (³CT) excited state. acs.org The ability to tune these properties makes metal-pyrazine complexes promising candidates for applications in chemical sensors, organic light-emitting diodes (OLEDs), and photochemistry. nih.govresearchgate.net

Magnetic Properties of Transition Metal Complexes and Extended Systems

The magnetic properties of coordination complexes are dictated by the number of unpaired electrons in the d-orbitals of the central metal ion and the interactions between these electrons. Ligands surrounding the metal ion play a crucial role in determining the electronic configuration and, consequently, the magnetic behavior of the complex. While specific magnetic data for complexes of 1-(2-Pyrazinyl)-2,2-dimethylpropanone are not extensively documented in the literature, the presence of the pyrazinyl moiety allows for predictions of their magnetic behavior based on analogous systems. The nitrogen atoms of the pyrazine ring can coordinate to transition metals, leading to fascinating magnetic phenomena such as spin crossover (SCO) in mononuclear complexes and magnetic exchange interactions in polynuclear or polymeric systems.

Spin Crossover in Iron(II) Complexes

Iron(II) complexes with a d⁶ electronic configuration can exist in two different spin states: a low-spin (LS) state with all electrons paired (S=0) or a high-spin (HS) state with four unpaired electrons (S=2). The transition between these two spin states, known as spin crossover (SCO), can be triggered by external stimuli such as temperature, pressure, or light. The pyrazine ligand and its derivatives are known to create a ligand field strength around the Fe(II) ion that is close to the crossover point, making SCO behavior more likely.

Research on Fe(II) complexes with ligands containing pyrazine or similar N-heterocyclic donors has shown that the SCO characteristics are highly sensitive to the molecular environment. For instance, a family of mononuclear Fe(II) complexes with the general formula [Fe(Lpz)₂(NCE)₂], where Lpz is a pyridine-triazole-pyrazine ligand, exhibits spin crossover, with two of the complexes showing hysteresis. rsc.orgrsc.org The transition temperature (T₁/₂) at which the populations of the HS and LS states are equal can be tuned by changing the coordinated anion. rsc.orgrsc.org

In a 2D coordination polymer, [Fe(pz)₂(BH₃CN)₂]∞, where 'pz' is pyrazine, an abrupt and hysteretic spin crossover was observed with a T₁/₂ of 338 K during heating and 326 K during cooling. acs.orgnih.gov This cooperative SCO is a result of strong intermolecular interactions within the crystal lattice. Mössbauer spectroscopy confirmed a complete transition between the LS and HS states. acs.orgnih.gov

The magnetic properties of these complexes are typically studied by measuring the magnetic susceptibility (χ) as a function of temperature (T). The product χT is a useful parameter for monitoring the spin transition. For an Fe(II) complex, a χT value close to 0 cm³ K mol⁻¹ is indicative of the LS state, while a value around 3.0 cm³ K mol⁻¹ corresponds to the HS state.

| Complex | T₁/₂ (K) | Hysteresis Width (K) | Transition | Reference |

|---|---|---|---|---|

| [Fe(Lpz)₂(NCS)₂] | T₁/₂↓ = 142, T₁/₂↑ = 149 | 7 | Incomplete, Hysteretic | rsc.org |

| [Fe(pz)₂(BH₃CN)₂]∞ | T₁/₂↓ = 326, T₁/₂↑ = 338 | 12 | Abrupt, Hysteretic | acs.orgnih.gov |

| [Fe(3-bpp)₂][Ni(CN)₄]·4H₂O | ~140 | No Hysteresis | Gradual | ugm.ac.id |

Magnetic Exchange in Extended Systems

The pyrazine ligand in 1-(2-Pyrazinyl)-2,2-dimethylpropanone can also act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes or coordination polymers. In such systems, the magnetic moments of the adjacent metal ions can interact with each other, a phenomenon known as magnetic exchange. This interaction can be either antiferromagnetic (AFM), where the spins align in opposite directions, or ferromagnetic (FM), where they align in the same direction.

Copper(II) complexes with pyrazine bridges have been extensively studied as models for understanding magnetic exchange in low-dimensional systems. The pyrazine bridge can transmit the magnetic interaction between the Cu(II) ions, and the strength and nature of this interaction depend on the geometry of the bridge and the overlap between the magnetic orbitals of the metal ions and the orbitals of the bridging ligand.

In a 2D grid-like copper(II) polymer, [Cu(NCO)₂(pyz)], the pyrazine ligand bridges the Cu(II) centers, leading to antiferromagnetic interactions. koreascience.kr Density functional theory (DFT) calculations have been used to understand the mechanism of this superexchange interaction, which is mediated by the σ-orbitals of the pyrazine ring. koreascience.kr The calculated exchange parameter (J) for the pyrazine bridge in this system was -3.07 cm⁻¹. koreascience.kr

The magnetic properties of pyrazine-bridged Cu(II) chains can also be tuned by modifying the other ligands in the coordination sphere. In two new coordination polymers, Cu(pz)(L)₂(H₂O)₂₂, where L is a 2-halo-4-pyridone, the pyrazine ligand bridges the Cu(II) ions to form well-isolated chains. tandfonline.com Both compounds exhibit antiferromagnetic behavior, and the magnetic susceptibility data can be well-fitted to a Heisenberg uniform chain model with J values of -10.74 K and -10.64 K, respectively. tandfonline.com

| Complex | Magnetic Coupling | J Value | Reference |

|---|---|---|---|

| [Cu(NCO)₂(pyz)] | Antiferromagnetic | -3.07 cm⁻¹ | koreascience.kr |

| Cu(pz)(2-Cl-4-pyridone)₂(H₂O)₂₂ | Antiferromagnetic | -10.74 K | tandfonline.com |

| Cu(pz)(2-Br-4-pyridone)₂(H₂O)₂₂ | Antiferromagnetic | -10.64 K | tandfonline.com |

Based on these findings, it is reasonable to expect that transition metal complexes of 1-(2-Pyrazinyl)-2,2-dimethylpropanone could exhibit interesting magnetic properties. Iron(II) complexes are potential candidates for spin crossover behavior, while copper(II) complexes could form extended structures with significant magnetic exchange interactions. Further experimental studies are needed to fully characterize the magnetic properties of these specific compounds.

Advanced Applications in Materials Science and Energy

Utilization of 1-(2-Pyrazinyl)-2,2-dimethylpropanone in Redox-Active Materials

The pyrazine (B50134) moiety, a nitrogen-containing heterocyclic aromatic ring, is inherently redox-active, making it a promising component for materials involved in electrochemical energy storage. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring can facilitate reversible electron transfer, a critical property for rechargeable energy systems.

Aqueous organic redox flow batteries (AORFBs) are an emerging technology for large-scale energy storage, and the development of stable, high-performance organic redox-active materials is a key research focus. While specific studies on 1-(2-Pyrazinyl)-2,2-dimethylpropanone in this context are not extensively documented, the broader class of pyrazine derivatives has been investigated. The redox potential of pyrazine compounds can be tuned by the introduction of various functional groups. For instance, electron-donating groups tend to lower the redox potential, while electron-withdrawing groups increase it. This tunability is crucial for designing both anolytes (negative electrolytes) and catholytes (positive electrolytes) with suitable operating voltages.

The electrochemical behavior of pyrazine and its derivatives is often characterized by two-electron transfer processes, which is advantageous for achieving high storage capacity. The stability of the reduced and oxidized forms of the pyrazine molecule is a critical factor for the long-term cycling performance of a redox flow battery.

Table 1: Electrochemical Properties of Selected Pyrazine Derivatives

| Compound | Redox Potential (V vs. SHE) | Key Characteristics |

| Pyrazine | Varies with pH | Undergoes a two-electron, multi-proton transfer. |

| Methyl-substituted Pyrazines | Lower than pristine pyrazine | Electron-donating groups alter the potential. |

| Carboxylic Acid-substituted Pyrazines | Higher than pristine pyrazine | Electron-withdrawing groups influence the potential and kinetics. |

Note: This table represents general trends for pyrazine derivatives and is not specific to 1-(2-Pyrazinyl)-2,2-dimethylpropanone.

Beyond liquid electrolytes in flow batteries, pyrazine-based materials are also being explored as solid-state organic electrodes for rechargeable batteries. Two-dimensional (2D) covalent organic frameworks (COFs) incorporating pyrazine linkages have been developed as coating materials for cathodes in lithium-ion batteries. These pyrazine-linked COFs can help mitigate the dissolution of transition metals from the cathode and suppress undesirable interfacial reactions, leading to improved cycling stability and rate performance nih.gov. The conjugated nature of the pyrazine-containing framework can also ensure good electronic conductivity nih.gov.

The ketone group in 1-(2-Pyrazinyl)-2,2-dimethylpropanone could also participate in redox reactions, potentially offering additional charge storage capacity. The combination of the pyrazine ring and the carbonyl group within the same molecule presents an interesting avenue for the design of high-capacity organic electrode materials.

Integration into Optoelectronic Devices and Functional Materials

Pyrazine derivatives are recognized for their favorable charge transfer properties, making them attractive for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electron-deficient nature of the pyrazine ring allows it to function as an effective electron acceptor or part of a charge-transfer complex.

The performance of organic electronic devices is heavily dependent on the charge mobility of the materials and the energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The structure of 1-(2-Pyrazinyl)-2,2-dimethylpropanone, with its pyrazine ring and ketone functionality, suggests the potential for intramolecular charge transfer, which can influence these properties.

Development of Sensors Based on Pyrazine-Ketone Frameworks

The pyrazine ring, with its nitrogen atoms possessing lone pairs of electrons, can act as a binding site for metal ions and other analytes. This property has been exploited in the development of fluorescent sensors. The binding of an analyte to the pyrazine moiety can lead to a change in the fluorescence properties of the molecule, such as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.

For instance, a novel pyrazine derivative has been designed as a "turn-on" fluorescent sensor for the highly selective and sensitive detection of Al³⁺ ions researchgate.net. The chelation of the aluminum ion with the sensor molecule leads to an enhanced fluorescence emission researchgate.net. The presence of a ketone group in conjunction with the pyrazine ring in 1-(2-Pyrazinyl)-2,2-dimethylpropanone could provide specific binding sites and influence the electronic transitions, making it a candidate for the development of new chemosensors.

Self-Assembly and Supramolecular Chemistry for Advanced Functional Materials

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the basis of self-assembly and supramolecular chemistry. These principles are being used to create advanced functional materials with novel properties. Pyrazine-containing molecules have been shown to self-assemble into various nanostructures, such as microbelts and fibers, driven by π-π stacking interactions between the aromatic pyrazine rings acs.orgnih.gov.

The specific molecular structure of 1-(2-Pyrazinyl)-2,2-dimethylpropanone, with its planar pyrazine ring and the bulky tert-butyl group, could lead to interesting self-assembly behaviors. The interplay between the π-stacking of the pyrazine rings and the steric hindrance from the tert-butyl group could direct the formation of unique supramolecular architectures. These self-assembled structures could find applications in areas such as organic electronics, where the long-range order can enhance charge transport. Furthermore, pyrazine-based tectons (building blocks) have been used in the construction of complex supramolecular structures at solution-solid interfaces, demonstrating the role of weak intermolecular interactions in forming polymorphic assemblies researchgate.net.

Catalytic Applications of 1 2 Pyrazinyl 2,2 Dimethylpropanone Derivatives

Metal-Catalyzed Reactions with 1-(2-Pyrazinyl)-2,2-dimethylpropanone as Ligand or Substrate

Extensive literature searches did not yield specific examples of 1-(2-Pyrazinyl)-2,2-dimethylpropanone or its direct derivatives being utilized as ligands or substrates in metal-catalyzed reactions. However, the broader class of pyrazine (B50134) compounds is known to participate in various transition metal-catalyzed transformations. These reactions are primarily employed for carbon-carbon and carbon-heteroatom bond formations on the pyrazine ring. Common examples include well-established palladium-catalyzed cross-coupling reactions such as the Sonogashira, Heck, Suzuki, and Stille reactions rsc.org.

Oxidation and Reduction Catalysis (e.g., Oxygenation of Hydrocarbons)

No specific studies have been found that describe the application of 1-(2-Pyrazinyl)-2,2-dimethylpropanone or its derivatives in oxidation and reduction catalysis, such as the oxygenation of hydrocarbons.

Electrocatalysis and Photoelectrocatalysis

There is a lack of published research on the electrocatalytic or photoelectrocatalytic properties and applications of 1-(2-Pyrazinyl)-2,2-dimethylpropanone.

Organocatalysis Utilizing the Pyrazine-Ketone Scaffold

No literature could be found that specifically employs the pyrazine-ketone scaffold of 1-(2-Pyrazinyl)-2,2-dimethylpropanone in the field of organocatalysis.

Heterogeneous Catalysis and Surface-Supported Systems

There is no available information on the use of 1-(2-Pyrazinyl)-2,2-dimethylpropanone in heterogeneous catalysis or as a component of surface-supported catalytic systems.

Derivatives and Analogs of 1 2 Pyrazinyl 2,2 Dimethylpropanone

Synthesis and Characterization of Structural Analogs with Modified Pyrazine (B50134) Ring Systems

Modification of the pyrazine ring in 1-(2-Pyrazinyl)-2,2-dimethylpropanone is a key strategy for creating structural analogs. A significant approach involves the fusion of the pyrazine ring with other heterocyclic systems to create more complex, polycyclic structures. One prominent example is the synthesis of imidazo[1,2-a]pyrazine derivatives. nih.govrsc.org These compounds are considered structural analogues of deazapurines and exhibit a wide range of pharmacological potential.

The synthesis of these fused systems can be achieved through various modern synthetic protocols. A versatile method is the one-pot multicomponent Groebke-Blackburn-Bienaymé reaction. nih.gov This reaction involves reacting 2-aminopyrazine with various isocyanides and aldehydes in the presence of a catalyst, such as scandium(III)-trifluoromethanesulfonate. nih.gov This approach allows for the introduction of diverse substituents at multiple positions of the imidazo[1,2-a]pyrazine framework. nih.gov For instance, different aromatic or aliphatic groups can be placed at the C2 and C3 positions, leading to a library of novel compounds. nih.gov

Another synthetic strategy involves a stepwise approach:

Bromination of the pyrazine ring : Electrophilic aromatic halogenation using N-Bromosuccinimide (NBS) on 2-aminopyrazine is an efficient first step.

Construction of the imidazole ring : The resulting bromo-aminopyrazine is then used to build the fused imidazole ring.

Nucleophilic substitution : Further diversity can be introduced by performing nucleophilic substitutions on the newly formed imidazo[1,2-a]pyrazine core.

Characterization of these novel analogs relies on standard spectroscopic techniques. The structures of the synthesized compounds are typically confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS). Infrared (IR) spectroscopy is also used to identify key functional groups, such as the N-H stretching frequencies in amino precursors.

Table 1: Examples of Synthesized Imidazo[1,2-a]pyrazine Analogs and Characterization Data

| Compound Series | Substituent at Position 2 | Substituent at Position 3 | Synthetic Method | Reported Yield Range |

|---|---|---|---|---|

| 1(a-d) | Phenyl | Various amines (aliphatic, aromatic, cyclic) | Groebke-Blackburn-Bienaymé | 84-96% nih.gov |

| 2(a-d) | Phenyl-3,4-diol | Various amines | Groebke-Blackburn-Bienaymé | 75-91% nih.gov |

| 3(a-d) | Pyridin-4-yl | Various amines | Groebke-Blackburn-Bienaymé | 88-97% nih.gov |

| 4(a-d) | Thiophen-3-yl | Various amines | Groebke-Blackburn-Bienaymé | 85-90% nih.gov |

This table is interactive and can be sorted by column.

Synthesis and Characterization of Analogs with Varied Aliphatic Side Chains (e.g., 2,2-dimethylpropane-1,3-diamine derivatives)

Altering the 2,2-dimethylpropanone side chain offers another avenue for creating analogs. A key building block for this purpose is 2,2-dimethylpropane-1,3-diamine, also known as neopentanediamine. sigmaaldrich.com This diamine can be used to replace the ketone functionality, introducing two primary amine groups that can serve as points for further chemical modification or as key interacting groups themselves. sigmaaldrich.com

The synthesis of precursors like 2,2-dimethylpropane-1,3-diamine is well-established, typically involving the reduction of 1,3-dinitro-2,2-dimethylpropane. mdpi.com This diamine is a versatile component in the production of polyamides and polyurethanes and can act as a bidentate ligand in the formation of metal complexes. sigmaaldrich.com

When incorporated into a molecule to create an analog of 1-(2-Pyrazinyl)-2,2-dimethylpropanone, the resulting structure would feature a flexible and basic side chain. The synthesis would likely involve the reaction of a pyrazine-containing starting material with 2,2-dimethylpropane-1,3-diamine.

The characterization of such analogs and their intermediates is comprehensive. For example, salts of 2,2-dimethylpropane-1,3-diamine, such as the dichloride salt (dmpnH₂Cl₂), have been studied in detail. mdpi.com These studies employ X-ray crystallography, IR and Raman spectroscopy, NMR spectroscopy, and thermal analysis (DSC/TGA). mdpi.com Crystal structure analysis has revealed that even simple salts can exist in multiple polymorphic forms. mdpi.com Conformational analysis of the 2,2-dimethylpropane-1,3-diaminium cation shows various staggered (gauche, anti) and eclipsed (syn) conformations are possible depending on the rotation around the C-C bonds. mdpi.com

Table 2: Physical and Spectroscopic Properties of 2,2-Dimethylpropane-1,3-diamine

| Property | Value |

|---|---|

| Chemical Formula | C₅H₁₄N₂ nih.govnist.govchemspider.com |

| Molar Mass | 102.18 g/mol nih.gov |

| Boiling Point | 152-154 °C sigmaaldrich.com |

| Melting Point | 29-31 °C sigmaaldrich.com |

| Density | 0.851 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.4566 sigmaaldrich.com |

This table is interactive and can be sorted by column.

Isoelectronic and Isosteric Replacements for Modulated Properties and Functions

In the context of 1-(2-Pyrazinyl)-2,2-dimethylpropanone, several hypothetical replacements could be considered to modulate its properties:

Pyrazine Ring Modifications : The pyrazine ring is a six-membered aromatic structure with two nitrogen atoms in a 1,4-orientation. mdpi.com

Replacing one of the nitrogen atoms with a C-H group would yield a pyridine analog.

Shifting the nitrogen atoms to a 1,2- (pyridazine) or 1,3- (pyrimidine) orientation would create isosteric analogs with different dipole moments and hydrogen bonding capabilities. Pyrazine itself is less basic than both pyridazine and pyrimidine. nih.gov

Side Chain Modifications :

Ketone Group : The carbonyl group (C=O) can be replaced by other groups like a sulfone (SO₂) or an oxime (C=N-OH). These changes would significantly alter the electronic properties and hydrogen bonding potential of the side chain.

tert-Butyl Group : Replacing the tert-butyl group with other bulky, lipophilic groups such as a cyclopentyl or cyclohexyl group would be an isosteric modification to probe the steric requirements of a potential binding pocket.

The goal of these replacements is to systematically explore the structure-activity relationship (SAR) of the molecule, optimizing its function by enhancing desired properties and minimizing unwanted ones.

Hybrid Molecules Incorporating the 1-(2-Pyrazinyl)-2,2-dimethylpropanone Moiety with Other Heterocyclic Systems

Molecular hybridization is a strategy that combines two or more distinct pharmacophores into a single molecule. mdpi.com This can lead to compounds with improved affinity, better efficacy, or a dual mode of action. The pyrazine scaffold is a common component in the design of such hybrid molecules due to its wide range of biological activities. nih.govresearchgate.net

Starting from a versatile precursor, various pyrazine-based hybrid heterocycles can be synthesized. For example, 2-(2-cyanoacetamido)pyrazine can serve as a key intermediate for creating pyrazine-linked pyridine, thiazole, pyrazole (B372694), and chromene derivatives. nih.gov

Pyrazine-Pyridone Hybrids : These can be obtained by reacting 2-(2-cyanoacetamido)pyrazine with substituted 2-(arylidene)malononitriles. nih.gov

Pyrazine-Thiazole Hybrids : Synthesis can be achieved through condensation with phenyl isothiocyanate, followed by cyclization with reagents like ethyl bromoacetate or chloroacetone. nih.gov

Pyrazine-Pyrazole Hybrids : The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is another common partner in hybrid molecule design, known for its diverse therapeutic effects. nih.gov The synthesis of pyran-linked phthalazinone-pyrazole hybrids has been accomplished via one-pot three-component reactions. frontiersin.org

Pyrazine-Chromene Hybrids : These can be prepared by reacting the precursor with salicylaldehyde and its derivatives. nih.gov

The characterization of these complex hybrid molecules is performed using a combination of IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm the successful formation of the new heterocyclic systems and the covalent linkage to the pyrazine moiety. nih.gov

Table 3: Examples of Synthesized Pyrazine-Hybrid Heterocycles

| Hybrid System | Key Reagents | Resulting Heterocycle |

|---|---|---|

| Pyrazine-Pyridone | 2-(arylidene)malononitriles | Pyridone nih.gov |

| Pyrazine-Thiazole | Phenyl isothiocyanate, ethyl bromoacetate | Thiazole nih.gov |

| Pyrazine-Chromene | Salicylaldehyde | Chromene nih.gov |

| Pyrazine-Pyrazolotriazine | Diazotized aminopyrazoles | Pyrazolotriazine nih.gov |

This table is interactive and can be sorted by column.

Future Research Trajectories and Interdisciplinary Perspectives

Advanced Spectroscopic Techniques for in situ Mechanistic Elucidation of Reactions

Understanding the intricate mechanisms of chemical reactions involving 1-(2-Pyrazinyl)-2,2-dimethylpropanone is crucial for optimizing reaction conditions and discovering novel transformations. The application of advanced in-situ spectroscopic techniques offers a window into real-time molecular changes, allowing for the direct observation of transient intermediates and the kinetics of their formation and decay. frontiersin.org

Future research should focus on employing a suite of these techniques to probe reactions where 1-(2-Pyrazinyl)-2,2-dimethylpropanone acts as a reactant, catalyst, or ligand. For instance, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can monitor the consumption of the ketone's carbonyl group and the emergence of new functional groups in real-time. Similarly, in-situ Raman and UV-Vis spectroscopy can provide complementary information on changes in the pyrazine (B50134) ring's electronic structure and the formation of colored intermediates or products during catalytic cycles or photochemical reactions. frontiersin.org These methods are vital for building a comprehensive understanding of reaction mechanisms, which is essential for rational process optimization and the discovery of new synthetic pathways. frontiersin.org

Table 1: Potential Applications of In-situ Spectroscopy for 1-(2-Pyrazinyl)-2,2-dimethylpropanone

| Spectroscopic Technique | Information Gained | Potential Research Application |

|---|---|---|

| ATR-FTIR Spectroscopy | Real-time monitoring of functional group changes (e.g., C=O stretch). | Studying the kinetics of condensation reactions or reductions at the ketone position. |